molecular formula C9H9NO2 B1260856 3-Acetylbenzamide CAS No. 78950-32-0

3-Acetylbenzamide

Cat. No.: B1260856
CAS No.: 78950-32-0
M. Wt: 163.17 g/mol
InChI Key: VTBUZDRQHQPEQY-UHFFFAOYSA-N
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Description

3-acetylbenzamide is a methyl ketone that is benzamide in which one of the meta hydrogens has been replaced by an acetyl group. It is a bacterial secondary metabolite from actinomycete strain WA23-4-4 isolated from the intestinal tract of Periplaneta americana (American cockroach), it shows significant antifungal activity against Candida albicans ATCC 10231 and Aspergillus niger ATCC 16404 but is less active against Trichophyton rubrum ATCC 60836 and Aspergillus fumigatus ATCC 96918. It has a role as an antifungal agent and a bacterial metabolite. It is a member of benzamides, a primary carboxamide, an aromatic ketone and a methyl ketone.

Scientific Research Applications

  • Organic Synthesis and Catalysis :

    • A study demonstrated the Rh(III)-catalyzed oxidative C-H allylation of N-acetylbenzamides with 1,3-dienes, showcasing a novel reaction mechanism involving allyl-to-allyl 1,4-Rh(III) migration (Korkis et al., 2016).
  • Dermatology and Cosmetology :

    • Acetyl hexapeptide-3, used in anti-aging topical formulations, was studied for its effects on skin mechanical properties. The study concluded that it effectively improves conditions of the cutaneous tissue in anti-aging cosmetic formulations (Tadini et al., 2015).
  • Material Science and Chemical Vapor Deposition :

    • Research on N-silver(I) acetylbenzamide complexes revealed their potential application in metal organic chemical vapor deposition for the production of high-purity silver films (Tao et al., 2012).
  • Cell Biology and Apoptosis Studies :

    • A study on 3-Acetylpyridine neurotoxicity found that it induces an active form of cell death distinct from apoptosis. This highlights its potential for further research in cellular mechanisms and neurotoxicity (Wüllner et al., 1997).
  • Pharmacology and Drug Development :

    • N-Substituted benzamides, including variants with acetyl groups, have been studied for their role in inhibiting NFκB activation and inducing apoptosis, with implications in sensitization for radio- or chemotherapies (Liberg et al., 1999).
  • Chemistry and Synthetic Utility :

    • The synthesis of o-acetylbenzamide derivatives, with potential applications in various chemical synthesis processes, has been explored (Jin-guo, 2008).

Properties

CAS No.

78950-32-0

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

3-acetylbenzamide

InChI

InChI=1S/C9H9NO2/c1-6(11)7-3-2-4-8(5-7)9(10)12/h2-5H,1H3,(H2,10,12)

InChI Key

VTBUZDRQHQPEQY-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)C(=O)N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(=O)N

Synonyms

3-acetylbenzamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

General Procedure FF: Into DMF (11 ml, 140 mmol) solution of 3-acetylbenzoic acid (706 mg, 4.30 mmol) which was cooled in ice/water bath was added triethylamine (602 μl, 4.30 mmol) followed by addition of ethyl chloroformate (424 μl, 4.30 mmol) dropwise in 5 min under an atmosphere of nitrogen. The mixture was stirred at 0° C. for 30 min and then at rt for 30 min. Ammonium hydroxide (28% aq. solution; 1.15 ml) was added, and the mixture was stirred at rt for 3 h. After that time, the mixture was poured into ice/water, extracted with EtOAc (3×50 ml). The extracts were washed with water (2×30 ml), brine (30 ml), dried over MgSO4, filtered and concentrated in vacuo, giving the title compound as a white solid. 1H NMR (400 MHz, CDCl3): δ=2.66 (s, 3H), 7.58 (dt, J=0.4 & 8.0 Hz, 1H), 8.05 (md, J=8.0 Hz, 1H), 8.12 (md, J=8.0 Hz, 1H), 8.38-8.41 (m, 1H). MS (ES+): m/z 164.10 [MH+]. HPLC: tR=1.89 min (polar—5 min, ZQ3).
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
706 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
602 μL
Type
reactant
Reaction Step Two
Quantity
424 μL
Type
reactant
Reaction Step Three
Quantity
1.15 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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